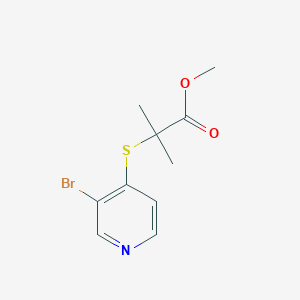
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate typically involves the reaction of 3-bromopyridine-4-thiol with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (lithium aluminum hydride).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
科学的研究の応用
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
作用機序
The mechanism of action of Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the thioester group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .
類似化合物との比較
Similar Compounds
- Methyl 2-((3-chloropyridin-4-yl)thio)-2-methylpropanoate
- Methyl 2-((3-fluoropyridin-4-yl)thio)-2-methylpropanoate
- Methyl 2-((3-iodopyridin-4-yl)thio)-2-methylpropanoate
Uniqueness
Methyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate is unique due to the presence of the bromine atom, which can engage in specific interactions, such as halogen bonding, that are not possible with other halogens. This property can influence the compound’s reactivity and its interactions with biological targets, making it a valuable tool in medicinal chemistry and chemical biology .
特性
分子式 |
C10H12BrNO2S |
|---|---|
分子量 |
290.18 g/mol |
IUPAC名 |
methyl 2-(3-bromopyridin-4-yl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO2S/c1-10(2,9(13)14-3)15-8-4-5-12-6-7(8)11/h4-6H,1-3H3 |
InChIキー |
SICYILJZVRDQEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)OC)SC1=C(C=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate](/img/structure/B12327497.png)
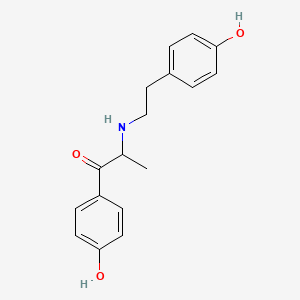
![1(2H)-Pyridinecarboxylic acid,2-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3,4-dihydro-2-phenyl-, phenylmethyl ester, (2S)-](/img/structure/B12327503.png)
![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II)](/img/structure/B12327504.png)
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B12327509.png)
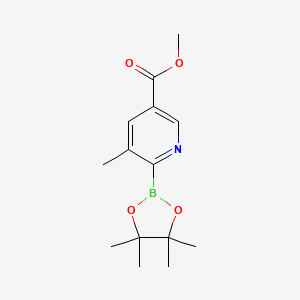
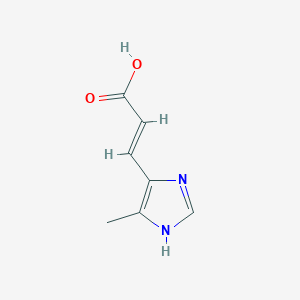
![[9-[2-[2-(2-Azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate](/img/structure/B12327520.png)
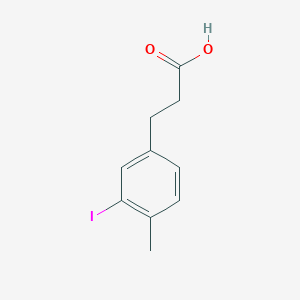

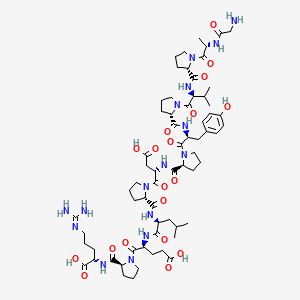

![4-Acetyl-[1,4]-diazepane-1-carboxamidine](/img/structure/B12327571.png)

